n-Methyl-4-iodophenylalanine
CAS No.: 850161-82-9
Cat. No.: VC8184871
Molecular Formula: C10H12INO2
Molecular Weight: 305.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850161-82-9 |
|---|---|
| Molecular Formula | C10H12INO2 |
| Molecular Weight | 305.11 g/mol |
| IUPAC Name | (2S)-3-(4-iodophenyl)-2-(methylamino)propanoic acid |
| Standard InChI | InChI=1S/C10H12INO2/c1-12-9(10(13)14)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3,(H,13,14)/t9-/m0/s1 |
| Standard InChI Key | CAHSXUAIDOEVFH-UHFFFAOYSA-N |
| SMILES | CNC(CC1=CC=C(C=C1)I)C(=O)O |
| Canonical SMILES | CNC(CC1=CC=C(C=C1)I)C(=O)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
N-Methyl-4-iodophenylalanine is a non-natural aromatic amino acid derived from L-phenylalanine. The iodine atom at the para position of the phenyl ring enhances its hydrophobicity and polarizability, while the N-methyl group reduces hydrogen-bonding capacity, influencing its pharmacokinetic behavior . The compound exists as a racemic mixture unless synthesized enantioselectively. Key structural features include:
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-(Methylamino)-3-(4-iodophenyl)propanoic acid |
| Molecular Formula | |
| Molecular Weight | 305.11 g/mol |
| CAS Registry Number | 850161-82-9 |
| Optical Rotation (c=1, DMF) | -14° to -16° |
The stereochemistry at the α-carbon is critical for biological activity, as the L-configuration often mimics natural amino acids in transport and incorporation into peptides .
Synthetic Methodologies
Challenges and Optimizations
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Diiodination Byproducts: Stalling reactions may require additional to drive completion .
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Epimerization Risk: Alkaline conditions during deprotection can racemize the α-carbon; acidic deprotection (e.g., TFA) mitigates this .
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Yield: Reported yields range from 70–85% after crystallization .
Physicochemical and Spectroscopic Properties
Solubility and Stability
N-Methyl-4-iodophenylalanine exhibits limited aqueous solubility (~2 mg/mL) but dissolves readily in polar aprotic solvents like DMF or DMSO . The iodine atom contributes to stability against enzymatic degradation, making it suitable for in vivo applications .
Spectroscopic Characterization
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NMR: NMR (DMSO-) shows characteristic signals: δ 7.60 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 3.80 (m, 1H, α-CH), 2.90 (s, 3H, N-CH) .
Applications in Biomedical Research
Peptide Engineering
The iodine atom serves as a handle for site-specific modifications:
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Bioconjugation: Facilitates radiolabeling with or for imaging/therapy .
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Fluorescent Probes: Coupling with dyes (e.g., DY-647) enables tracking of peptide-receptor interactions .
Cancer Therapeutics
In MCF-7 breast cancer cells, radioiodinated derivatives exhibit uptake comparable to natural phenylalanine (~50% input dose at 60 min), mediated by LAT1 transporters . Competition assays show IC values of 1.3 mM against []Phe, suggesting shared transport mechanisms .
Catalysis and Protein Engineering
Incorporation into enzymes via genetic code expansion allows for:
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